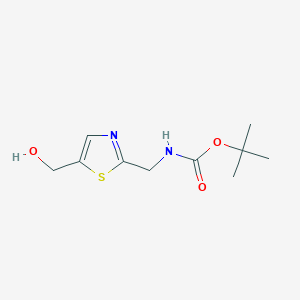

2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole

説明

2-(N-t-Butoxycarbonylamino)methyl-5-hydroxymethylthiazole is a thiazole derivative featuring two key substituents:

- N-t-Butoxycarbonyl (Boc) amino group: A common protecting group for amines in organic synthesis, enhancing stability during reactions .

This compound is structurally significant in medicinal chemistry, particularly in the synthesis of peptide mimetics and DNA minor groove binders, where thiazole rings serve as rigid scaffolds . Its Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), enabling controlled deprotection in multi-step syntheses .

特性

IUPAC Name |

tert-butyl N-[[5-(hydroxymethyl)-1,3-thiazol-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(14)12-5-8-11-4-7(6-13)16-8/h4,13H,5-6H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEMBOMSMMUQQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(S1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole typically involves the reaction of thiazole derivatives with tert-butoxycarbonyl (Boc) protected amines. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole involve large-scale synthesis using automated reactors. These methods ensure high yield and purity of the compound. The process is optimized to minimize waste and reduce production costs.

化学反応の分析

Types of Reactions

2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives of thiazole, such as thiazole aldehydes, thiazole carboxylic acids, and thiazole alcohols .

科学的研究の応用

2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as a drug candidate in the treatment of various diseases.

Industry: Utilized in the development of new materials and catalysts for chemical processes.

作用機序

The mechanism of action of 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

類似化合物との比較

Boc-Protected Thiazole Derivatives

Compounds with Boc-protected amines on thiazole rings are widely used in drug discovery. Key examples include:

Table 1: Comparison of Boc-Protected Thiazole Derivatives

Key Findings :

- Synthesis Efficiency : Boc protection strategies achieve high yields (>80%) under mild conditions (e.g., DCC/HOBt catalysis) .

- Stability : Boc groups remain intact during nucleophilic reactions but are cleaved under strong acids, enabling sequential functionalization .

- Biological Relevance : Thiazole-Boc hybrids are prevalent in antimicrobial and anticancer agents due to their ability to mimic peptide backbones .

Thiazoles with Hydroxymethyl or Aryl Substituents

Hydroxymethyl and aryl groups modulate solubility and target binding. Notable examples include:

Table 2: Thiazole Derivatives with Varied Substituents

Key Findings :

- Hydroxymethyl vs. Aryl Groups : Hydroxymethyl enhances water solubility and enables hydrogen bonding, critical for enzyme inhibition (e.g., α-glucosidase in 9c ). Aryl groups (e.g., bromophenyl in 9c) improve lipophilicity and target affinity but reduce solubility .

- Synthetic Flexibility : Click chemistry (e.g., triazole formation in 9c) offers regioselectivity and high yields (>70%) , while Boc deprotection requires precise acid control .

Thiazolidinones and Imidazoles (Brief Comparison)

Though structurally distinct, thiazolidinones (e.g., NAT-1/NAT-2 ) and imidazoles (Table 7 in ) share functional similarities:

- Thiazolidinones: Exhibit anti-inflammatory activity via COX-2 inhibition but lack Boc protection .

- Imidazoles : Boc-piperazinyl derivatives (e.g., 5{11} ) show higher metabolic stability than thiazoles but require harsher synthesis conditions.

生物活性

The compound 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole is a derivative of the 2-aminothiazole scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of 2-Aminothiazole Derivatives

2-Aminothiazole derivatives are recognized for their broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic , and anti-inflammatory activities. The structural diversity offered by modifications at various positions on the thiazole ring enhances their biological efficacy .

Anticancer Activity

Recent studies have demonstrated that 2-aminothiazole derivatives can exhibit potent anticancer activity against various human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and pathways associated with tumor growth and metastasis.

Case Studies

- In Vitro Studies : Various 2-aminothiazole derivatives have been tested against multiple cancer cell lines. For instance, compounds derived from the thiazole scaffold displayed significant inhibitory effects on cell proliferation in breast, colon, and leukemia cancers. One study reported an IC50 value of 0.78 µM for a specific derivative against K562 leukemia cells, indicating strong cytotoxic potential .

- Mechanistic Insights : The anticancer effects are often attributed to apoptosis induction and cell cycle arrest. For example, certain compounds lead to G0/G1 phase arrest in cancer cells, promoting apoptosis through caspase activation and modulation of Bcl-2 family proteins .

- Structure-Activity Relationship (SAR) : Modifications such as the introduction of halogen substituents on the aromatic ring have been shown to enhance anticancer activity significantly. For example, compounds with chloro or bromo substitutions exhibited improved inhibitory effects compared to their non-substituted counterparts .

Table: Summary of Biological Activities

| Compound Name | Activity Type | Target Cell Lines | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| Compound 8a | Anticancer | Colon, Melanoma | 2.01 | DNA intercalation, apoptosis induction |

| Compound TH-39 | Anticancer | K562 (Leukemia) | 0.78 | Cell cycle arrest, caspase activation |

| Compound 9 | DHFR Inhibitor | NCI-H522 (Lung), HT29 (Colon) | 0.06 | Enzyme inhibition |

Potential Therapeutic Applications

The promising anticancer properties of 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole suggest several therapeutic applications:

- Targeted Cancer Therapy : Given its selective action against various cancer types, this compound could be developed as a targeted therapy for specific malignancies.

- Combination Therapy : Its ability to modulate apoptotic pathways makes it a candidate for combination therapies with existing chemotherapeutics to enhance overall efficacy and reduce resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。